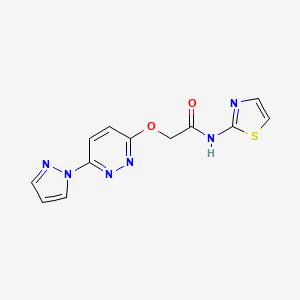
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H10N6O2S and its molecular weight is 302.31. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Insecticidal Assessment
Compounds incorporating thiadiazole moiety, like 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(thiazol-2-yl)acetamide, have been examined for their insecticidal properties. A study by Fadda et al. (2017) involved the synthesis of various heterocycles and tested them as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of these compounds in agricultural pest control (Fadda et al., 2017).
Antimicrobial Activity
Another significant area of research is the antimicrobial potential of compounds with similar structure. Bondock et al. (2008) synthesized various heterocycles incorporating antipyrine moiety and evaluated them as antimicrobial agents. This study indicates the possible use of such compounds in developing new antimicrobial drugs (Bondock et al., 2008).
Pharmacological Activities
Novel compounds with this structure have been expected to possess considerable chemical and pharmacological activities. Al-Afaleq and Abubshait (2001) synthesized pyrazolo[3,4-d]pyrimidines and 1,2,4-triazolo[5,1-f]pyrimidines, expected to have significant pharmacological properties, showcasing the broad potential of these compounds in pharmaceutical research (Eljazi I. Al-Afaleq & S. Abubshait, 2001).
Analgesic Agents
The potential of these compounds as analgesic agents has been explored. Saravanan et al. (2011) synthesized novel thiazoles by incorporating a pyrazole moiety and investigated their analgesic activities. This indicates their application in pain management and analgesic drug development (G. Saravanan et al., 2011).
Antioxidant Activity
The antioxidant properties of related compounds have been studied. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activities. This research points to the potential application of these compounds as antioxidants (K. Chkirate et al., 2019).
Propriétés
IUPAC Name |
2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2S/c19-10(15-12-13-5-7-21-12)8-20-11-3-2-9(16-17-11)18-6-1-4-14-18/h1-7H,8H2,(H,13,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMZNESBSDRZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817456.png)
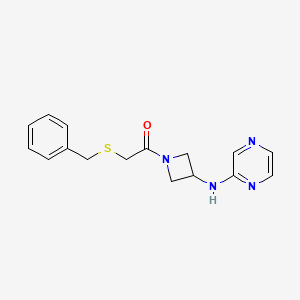
![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2817458.png)
amine 2hcl](/img/structure/B2817460.png)
![3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2817461.png)
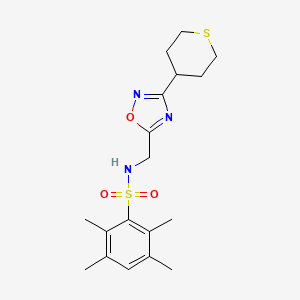
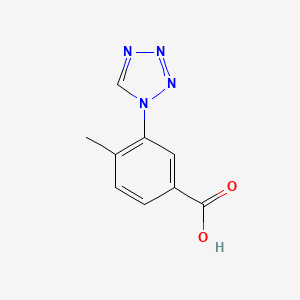
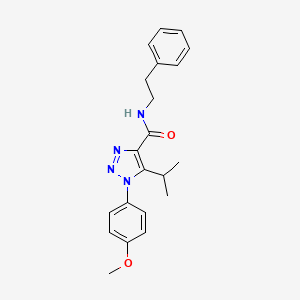
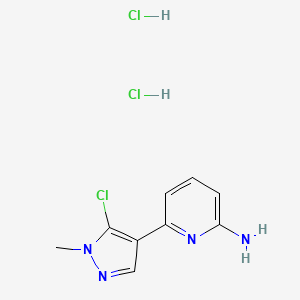
![Methyl 5-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2817469.png)
![1-(prop-2-yn-1-yl)-N-[3-(pyridin-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2817470.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2817476.png)
